molecular formula C8H12N2O B6236026 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one CAS No. 1178469-22-1

3-(4-methyl-1H-pyrazol-1-yl)butan-2-one

Cat. No.: B6236026
CAS No.: 1178469-22-1
M. Wt: 152.2
InChI Key:
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Description

3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is an organic compound with the molecular formula C8H12N2O It is a pyrazole derivative, characterized by a pyrazole ring substituted with a butanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 4-methyl-1H-pyrazole with a suitable butanone derivative under controlled conditions. One common method involves the use of 4-methyl-1H-pyrazole and 2-butanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-pyrazol-1-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methyl-1H-pyrazol-1-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is unique due to the presence of both a pyrazole ring and a butanone group, which confer distinct chemical and biological properties. The methyl group on the pyrazole ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

1178469-22-1

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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